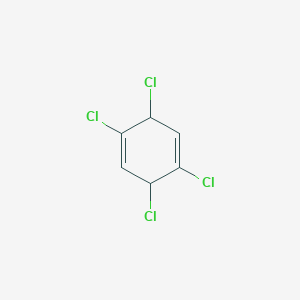

1,3,4,6-Tetrachloro-1,4-cyclohexadiene

Beschreibung

1,3,4,6-Tetrachloro-1,4-cyclohexadiene (1,4-TCDN) is a chlorinated cyclic diene formed as a critical intermediate in the aerobic microbial degradation of γ-hexachlorocyclohexane (γ-HCH, lindane), a persistent organic pollutant (POP) . This compound is generated via two sequential dehydrochlorination reactions catalyzed by the enzyme LinA (γ-HCH dehydrochlorinase) in bacteria such as Sphingobium japonicum UT25. The first step converts γ-HCH to γ-pentachlorocyclohexene (γ-PCCH), followed by a second dehydrochlorination yielding 1,4-TCDN .

1,4-TCDN is chemically unstable due to its conjugated diene structure, which predisposes it to spontaneous isomerization into the aromatic compound 1,2,4-trichlorobenzene (1,2,4-TCB) under non-enzymatic conditions . This instability necessitates rapid enzymatic processing by downstream dehalogenases to prevent accumulation of toxic byproducts.

Eigenschaften

CAS-Nummer |

149665-65-6 |

|---|---|

Molekularformel |

C6H4Cl4 |

Molekulargewicht |

217.9 g/mol |

IUPAC-Name |

1,3,4,6-tetrachlorocyclohexa-1,4-diene |

InChI |

InChI=1S/C6H4Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-3,6H |

InChI-Schlüssel |

HKAJKOBDBFGGIU-UHFFFAOYSA-N |

SMILES |

C1=C(C(C=C(C1Cl)Cl)Cl)Cl |

Kanonische SMILES |

C1=C(C(C=C(C1Cl)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features and Reactivity of Key Degradation Intermediates

| Compound | Structure Type | Chlorine Atoms | Functional Groups | Stability | Key Enzymes Involved |

|---|---|---|---|---|---|

| 1,4-TCDN | Cyclohexadiene | 4 | None | Chemically unstable | LinB (halidohydrolase) |

| γ-Pentachlorocyclohexene (γ-PCCH) | Cyclohexene | 5 | None | Moderate | LinA (dehydrochlorinase) |

| 2,4,5-Trichloro-2,5-cyclohexadiene-1-ol (2,4,5-DNOL) | Cyclohexadiene | 3 | Hydroxyl | Unstable | LinB |

| 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL) | Cyclohexadiene | 2 | Two hydroxyls | More stable | LinC, LinD |

| 1,2,4-Trichlorobenzene (1,2,4-TCB) | Aromatic benzene | 3 | None | Highly stable | Non-enzymatic formation |

Key Observations:

- Chlorine Content : 1,4-TCDN has four chlorine atoms, fewer than γ-PCCH (5 Cl) but more than downstream metabolites like 2,5-DDOL (2 Cl). This reduction reflects progressive dechlorination during degradation .

- Functional Groups: Unlike 1,4-TCDN, intermediates such as 2,4,5-DNOL and 2,5-DDOL contain hydroxyl groups, enhancing their solubility and facilitating further enzymatic processing .

- Stability : 1,4-TCDN’s instability contrasts with the aromatic stability of 1,2,4-TCB, which persists in the environment unless degraded by specialized bacteria .

Enzymatic Specificity and Pathway Roles

Table 2: Enzymatic Roles in the γ-HCH Degradation Pathway

| Enzyme | Substrate | Product | Functionality |

|---|---|---|---|

| LinA | γ-HCH | γ-PCCH | Dehydrochlorination (removes HCl) |

| LinA | γ-PCCH | 1,4-TCDN | Second dehydrochlorination step |

| LinB | 1,4-TCDN | 2,4,5-DNOL | Hydrolytic dehalogenation (replaces Cl with OH) |

| LinB | 2,4,5-DNOL | 2,5-DDOL | Further dehalogenation to diol |

| Non-enzymatic | 1,4-TCDN | 1,2,4-TCB | Spontaneous aromatization due to diene instability |

Key Insights:

- LinB Versatility : LinB (haloalkane dehalogenase) processes 1,4-TCDN and aliphatic haloalkanes (e.g., 1-chlorobutane) with broad substrate specificity, attributed to its spacious active site . Its activity on 1,4-TCDN prevents toxic 1,2,4-TCB accumulation .

- Downstream Enzymes: LinC and LinD further oxidize 2,5-DDOL into chlorophenols and catechols, funneling metabolites into the TCA cycle .

Environmental and Toxicological Implications

- 1,4-TCDN vs. 1,2,4-TCB : While 1,4-TCDN is transient, 1,2,4-TCB is a stable aromatic pollutant requiring additional microbial pathways (e.g., dioxygenases) for degradation .

- Toxicity of Intermediates : β-HCH-derived intermediates like tetrachlorodiene lactone (TCDL) are dead-end products with higher toxicity than parent compounds, highlighting the ecological risks of incomplete degradation .

- Bioremediation Efficiency: The specificity of LinA and LinB ensures efficient γ-HCH detoxification, but bottlenecks arise with non-preferred substrates like β-HCH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.